molecular formula C19H18N4O4 B7689779 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide

4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide

Cat. No. B7689779
M. Wt: 366.4 g/mol
InChI Key: VKFHJLBBBOTJAS-UHFFFAOYSA-N
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Description

4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide, also known as EADO-B, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has also been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide. One area of interest is its potential as a treatment for neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide and to evaluate its efficacy and safety in clinical trials. Additionally, the development of more efficient synthesis methods and analogs of 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide could lead to the discovery of new therapeutic agents.
In conclusion, 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is a synthetic compound that has shown potential as a therapeutic agent in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial properties, along with its potential as a treatment for neurodegenerative disorders, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide involves the reaction of 4-aminobenzamide with 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide.

Scientific Research Applications

4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-[[2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-16-22-19(27-23-16)13-4-3-5-15(10-13)26-11-17(24)21-14-8-6-12(7-9-14)18(20)25/h3-10H,2,11H2,1H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFHJLBBBOTJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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